molecular formula C22H22ClN3O3S B2943668 N-(2-chlorobenzyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide CAS No. 1105200-14-3

N-(2-chlorobenzyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide

Cat. No. B2943668
CAS RN: 1105200-14-3
M. Wt: 443.95
InChI Key: AYPFOJQISGMNSA-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O3S and its molecular weight is 443.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Chemical Compounds

Synthesis of Novel Heterocyclic Compounds : A study explored the synthesis of novel (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide derivatives, revealing their potential as anti-inflammatory and analgesic agents. These compounds exhibited significant inhibitory activity on cyclooxygenase-2 (COX-2), analgesic, and anti-inflammatory activities, suggesting their utility in medical applications (Abu‐Hashem et al., 2020).

Development of Antimicrobial Agents : Research on 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid-based amides and derivatives demonstrated significant activity against a panel of bacteria, mycobacteria, and fungi. Specifically, certain derivatives showed high activity against Mycobacterium tuberculosis, indicating their potential as antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Biological Activities

Anticancer Activity : A study on the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives revealed their potential anticancer activity. One compound in particular showed significant inhibition against several cancer cell lines, underscoring the importance of structural modifications to enhance biological activity (Al-Sanea et al., 2020).

Investigation of Pharmacokinetics and Toxicity : The pharmacokinetics and disposition of a thiouracil derivative with potential cardiovascular applications were studied across animals and humans. The research focused on its elimination mechanisms, demonstrating the role of renal excretion as a principal clearance mechanism, which is critical for developing safe and effective drugs (Dong et al., 2016).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S/c1-14-18(11-20(27)24-12-16-7-3-4-9-19(16)23)21(28)26-22(25-14)30-13-15-6-5-8-17(10-15)29-2/h3-10H,11-13H2,1-2H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPFOJQISGMNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC(=CC=C2)OC)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(2-((3-methoxybenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide

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